molecular formula C8H9NO2 B1281390 6-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 62052-49-7

6-Methylbenzo[d][1,3]dioxol-5-amine

Cat. No. B1281390
CAS RN: 62052-49-7
M. Wt: 151.16 g/mol
InChI Key: PFLGEPXBHVTBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06458805B2

Procedure details

To a solution of (3,4-methylenedioxy)toluene (5 mL) in acetic acid (20 mL) cooled with a cold water bath was added, dropwise, nitric acid (70%, 5 mL). The mixture was stirred for 45 min. To work up, water (100 mL) was added and the resulting yellow precipitate was filtered and washed with water until the aqueous filtrate was colorless. The yellow solid was dissolved in EtOAc (250 mL) and dried (MgSO4), and the solid was filtered off. The filtrate was subjected to catalytic hydrogenation (10% Pd/C, 1 atm) for 12 hours. The reaction mixture was then filtered off the catalyst and the filtrate was concentrated on a rotavap to give (3,4-methylenedioxy)-6-methylaniline as a brownish grey solid (5.49g, 87% yield).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH3:10])=[CH:4][C:3]=2[O:2]1.[N+:11]([O-])(O)=O.O>C(O)(=O)C>[CH2:1]1[O:2][C:3]2[CH:4]=[C:5]([CH3:10])[C:6]([NH2:11])=[CH:7][C:8]=2[O:9]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resulting yellow precipitate was filtered
WASH
Type
WASH
Details
washed with water until the aqueous filtrate
DISSOLUTION
Type
DISSOLUTION
Details
The yellow solid was dissolved in EtOAc (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WAIT
Type
WAIT
Details
The filtrate was subjected to catalytic hydrogenation (10% Pd/C, 1 atm) for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered off the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotavap

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1OC=2C=C(N)C(=CC2O1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.49 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.